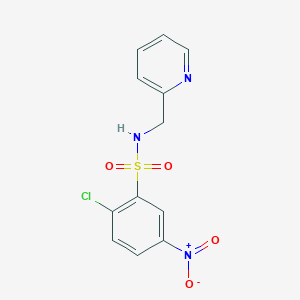

2-chloro-5-nitro-N-(2-pyridinylmethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives, including compounds similar to 2-chloro-5-nitro-N-(2-pyridinylmethyl)benzenesulfonamide, involves the creation of novel sets of compounds investigated for their binding affinity against human enzymes. For instance, pyrrolidinone-based chlorinated benzenesulfonamides have been synthesized to investigate their selectivity against human carbonic anhydrases, demonstrating the potential for further development of selective inhibitors (Balandis et al., 2020).

Molecular Structure Analysis

The molecular structure of related benzenesulfonamide compounds has been extensively analyzed, showing how various substitutions affect their conformation and binding properties. For example, the structural analysis of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide has provided insights into their molecular and supramolecular structures, demonstrating significant differences based on the presence of a methyl group and the implications for hydrogen bonding and molecular interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives can lead to various products with potential biological activities. The synthesis of Co(II) and Ni(II) complexes containing benzenesulfonamide ligands illustrates the versatility of these compounds in forming structures with significant in vitro antibacterial and cytotoxicity properties (Gomathi & Selvameena, 2018).

Physical Properties Analysis

The physical properties, including crystal structure and spectroscopic characteristics, have been detailed for several benzenesulfonamide derivatives. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for example, shows molecular chains formed through π–π interactions and hydrogen bonding, leading to a three-dimensional network (Mohamed-Ezzat et al., 2023).

作用机制

Target of Action

The primary target of 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as 2NB, is the Leishmania donovani parasite . This parasite is responsible for causing visceral leishmaniasis, a severe disease that requires new treatments to overcome issues such as toxicity, cost, and drug resistance .

Mode of Action

The compound 2NB has been found to be active against both the promastigote and amastigote forms of L. donovani . It interacts with these targets, leading to significant changes in their viability. The compound’s mode of action is associated with increased levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species .

Biochemical Pathways

The biochemical pathways affected by 2NB involve the production of Th1 cytokines, NO, and reactive oxygen species . These molecules play crucial roles in the immune response against parasitic infections. By increasing their levels, 2NB enhances the body’s ability to fight off the L. donovani infection .

Result of Action

The result of 2NB’s action is a significant reduction in the titer of L. donovani in infected macrophages . At a concentration of 120 µg/mL, the parasite titer was reduced by more than 85% . Additionally, 2NB has been shown to increase the efficacy of amphotericin B against amphotericin B-resistant L. donovani .

属性

IUPAC Name |

2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4S/c13-11-5-4-10(16(17)18)7-12(11)21(19,20)15-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXCYWYUFODARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386638 |

Source

|

| Record name | 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5784-58-7 |

Source

|

| Record name | 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5227402.png)

![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)

![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)

![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)

![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)

![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)

![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)

![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)